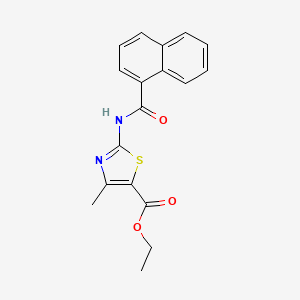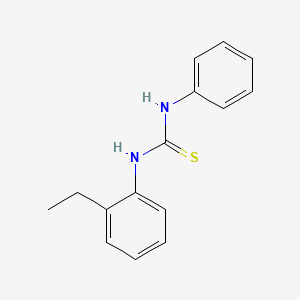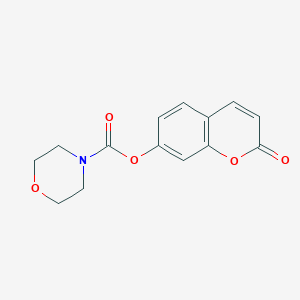
ethyl 4-methyl-2-(1-naphthoylamino)-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methyl-2-(1-naphthoylamino)-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized through a number of methods and has been found to possess several biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Immunoproteasome Inhibitors
Immunoproteasomes play a crucial role in antigen presentation and immune responses. Researchers have investigated the potential of ethyl 4-(4-methylphenyl)-2-{[2,2,2-trichloro-1-(1-naphthoylamino)ethyl]amino}-3-thiophenecarboxylate as an immunoproteasome inhibitor. By modulating proteasome activity, this compound could impact immune-related diseases, such as autoimmune disorders and cancer. Further studies are needed to explore its efficacy and safety .
Anticancer Agents
The unique structure of this compound suggests potential as an anticancer agent. Researchers have examined its effects on cancer cell lines, focusing on apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Investigating its mechanism of action and selectivity against cancer cells is essential for therapeutic development .
Anti-inflammatory Properties
Given its structural resemblance to known anti-inflammatory agents, ethyl 4-(4-methylphenyl)-2-{[2,2,2-trichloro-1-(1-naphthoylamino)ethyl]amino}-3-thiophenecarboxylate may possess anti-inflammatory properties. Studies could explore its impact on inflammatory pathways and potential applications in conditions like rheumatoid arthritis or inflammatory bowel diseases .
Neuroprotective Effects
Thiazole derivatives often exhibit neuroprotective properties. Researchers could investigate whether this compound has similar effects. Potential applications include neurodegenerative diseases like Alzheimer’s or Parkinson’s, where protecting neurons from oxidative stress and inflammation is crucial .
Antimicrobial Activity
Thiazole-based compounds have demonstrated antimicrobial potential. Ethyl 4-(4-methylphenyl)-2-{[2,2,2-trichloro-1-(1-naphthoylamino)ethyl]amino}-3-thiophenecarboxylate could be evaluated for its antibacterial, antifungal, or antiviral properties. Understanding its mode of action and spectrum of activity is essential for therapeutic development .
Chemical Biology and Drug Design
Researchers interested in chemical biology and drug design could explore this compound as a scaffold for novel derivatives. By modifying specific functional groups, they can fine-tune its properties, enhancing selectivity and efficacy. Computational studies and structure-activity relationship analyses are valuable in this context.
Eigenschaften
IUPAC Name |
ethyl 4-methyl-2-(naphthalene-1-carbonylamino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-3-23-17(22)15-11(2)19-18(24-15)20-16(21)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVNUDCRNDTPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-(naphthalene-1-amido)-1,3-thiazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5881180.png)

![3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5881193.png)




![4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5881228.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5881246.png)
![N-(tert-butyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]acetamide](/img/structure/B5881247.png)
![2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B5881264.png)
![2-chloro-3-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881269.png)